3-amino-4-bromo-N-cyclohexylbenzamide
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Overview
Description
3-Amino-4-bromo-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H17BrN2O . It is used in organic chemistry as a building block for the synthesis of various compounds .
Molecular Structure Analysis
The molecular weight of 3-amino-4-bromo-N-cyclohexylbenzamide is 297.19 . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of 3-amino-4-bromo-N-cyclohexylbenzamide is predicted to be 402.1±28.0 °C . Other physical and chemical properties such as melting point, density, and solubility are not provided in the available resources.Scientific Research Applications
Copper-Catalyzed Direct Amination
One application involves copper-catalyzed direct amination of ortho-functionalized haloarenes, a method that could potentially be applied to substrates like 3-amino-4-bromo-N-cyclohexylbenzamide for synthesizing ortho-functionalized aromatic amines. This process is significant for creating complex organic compounds with good to excellent yields, showcasing the versatility of haloarene substrates in organic synthesis (Haibo Zhao, H. Fu, & R. Qiao, 2010).
Synthesis of Chlorantraniliprole
Heterocyclic Compound Synthesis
Further research includes the use of halogenated aniline derivatives, similar in reactivity to 3-amino-4-bromo-N-cyclohexylbenzamide, as synthons for designing and synthesizing various nitrogen-containing heterocyclic compounds. These findings highlight the potential of such benzamide derivatives in the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (M. M. Mmonwa & M. Mphahlele, 2016).
Future Directions
properties
IUPAC Name |
3-amino-4-bromo-N-cyclohexylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSULDEJNIWVXIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-bromo-N-cyclohexylbenzamide |
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